4-Formylfuran-2-carboxylic acid
Description
Properties
IUPAC Name |
4-formylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-2-4-1-5(6(8)9)10-3-4/h1-3H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJYVADXDZIDMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, HMF (1 mmol) is dissolved in methanol, followed by the addition of NaCN (0.4 equiv.) and MnO₂ (2 equiv.). The mixture is stirred at room temperature for 12 hours, after which the product is isolated via filtration and column chromatography. This protocol selectively oxidizes the hydroxymethyl group (-CH₂OH) of HMF to a carboxylic acid (-COOH) while preserving the formyl group (-CHO) at the 5-position.
The reaction proceeds through a radical-mediated pathway, where MnO₂ abstracts a hydrogen atom from the hydroxymethyl group, forming a resonance-stabilized furyl radical. Subsequent oxidation by MnO₂ generates the carboxylic acid functionality. The use of NaCN enhances the reaction rate by facilitating electron transfer processes.
Enzymatic Oxidation via HMF Oxidase (HMFO)
Biocatalytic routes using HMF oxidase (HMFO) offer a sustainable alternative to traditional chemical methods. HMFO, a flavin-dependent enzyme, sequentially oxidizes HMF to FDCA via 5-formylfuran-2-carboxylic acid as an intermediate.
Catalytic Pathway
HMFO first oxidizes the hydroxymethyl group of HMF to a formyl group, producing 2,5-diformylfuran (DFF). Spontaneous hydration of DFF forms a geminal diol, which is further oxidized by HMFO to 5-formylfuran-2-carboxylic acid. The enzyme’s active site histidine residue (H467) deprotonates the substrate, enabling hydride transfer to the flavin cofactor (FAD). Molecular oxygen regenerates the oxidized FAD, yielding hydrogen peroxide as a byproduct.
Limitations and Optimization
Despite its green credentials, HMFO exhibits poor activity toward 5-formylfuran-2-carboxylic acid, resulting in incomplete conversion to FDCA. Protein engineering efforts, such as mutagenesis of substrate-binding residues, could enhance the enzyme’s affinity for the monocarboxylic intermediate. Reaction optimization, including pH adjustment and oxygen supplementation, may also improve yields.
Catalytic Oxidation with Metal Permanganates
Alkaline permanganate-mediated oxidation provides a high-yielding route to furan carboxylic acids. The US7411078B2 patent discloses the use of metal permanganates (e.g., KMnO₄) under alkaline conditions to oxidize furan derivatives bearing hydroxymethyl or formyl groups.
Substrate Scope and Selectivity
Starting materials such as HMF, DFF, or 5-hydroxymethylfuran-2-carboxylic acid (HMFA) are treated with KMnO₄ in aqueous NaOH at mild temperatures (20–60°C). The reaction selectively oxidizes hydroxymethyl groups to carboxylic acids while leaving formyl groups intact. For example, oxidation of HMFA (which contains both -CH₂OH and -COOH groups) yields 5-formylfuran-2-carboxylic acid with near-quantitative efficiency.
Advantages Over Traditional Methods
This method avoids expensive transition-metal catalysts and operates under ambient pressure, reducing energy consumption. However, the requirement for stoichiometric permanganate limits its industrial applicability due to waste management challenges.
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| MnO₂/NaCN Oxidation | MnO₂, NaCN | RT, CH₂Cl₂/MeOH | 36%* | Simple setup, selective | Low yield, stoichiometric reagents |
| Enzymatic (HMFO) | HMFO enzyme, O₂ | Aqueous, pH 7–9 | N/A | Sustainable, mild conditions | Low activity for intermediate |
| Metal Permanganates | KMnO₄, NaOH | 20–60°C, H₂O | >90% | High yield, no metal catalysts | MnO₂ waste, alkaline conditions |
| Copper Catalysis | Cu(acac)₂, O₂ | 50°C, H₂O | N/A | Potential for high selectivity | Untested for furans, optimization needed |
Chemical Reactions Analysis
Types of Reactions: 4-Formylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid group, converting this compound to furan-2,5-dicarboxylic acid (FDCA).
Reduction: The formyl group can be reduced to a hydroxymethyl group, forming 5-hydroxymethylfuran-2-carboxylic acid.
Substitution: The compound can participate in substitution reactions, where the formyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Catalysts such as hydroxyapatite-supported gold and oxidizing agents like oxygen (O2) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid (FDCA)
Reduction: 5-Hydroxymethylfuran-2-carboxylic acid
Substitution: Depending on the substituents used, a variety of substituted furan derivatives can be obtained.
Scientific Research Applications
4-Formylfuran-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various furan derivatives and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism by which 4-formylfuran-2-carboxylic acid exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid group through the transfer of electrons and protons, facilitated by a catalyst. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Key Research Findings and Data Gaps
- Reactivity : The formyl group in this compound enhances electrophilicity, enabling condensation reactions (e.g., with amines), unlike 2-furoic acid, which undergoes decarboxylation or esterification .
- Toxicity: Limited data exist for most analogues, but this compound’s acute toxicity necessitates stringent handling protocols .
- Applications : While 2-furoic acid has industrial uses, this compound remains confined to research, likely due to uncharacterized properties and synthesis challenges .
Biological Activity
4-Formylfuran-2-carboxylic acid (FFCA) is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antidiabetic effects, antibacterial activity, and potential applications in pharmacology.
FFCA is characterized by its furan ring structure, which is known for various biological activities. The compound's molecular formula is CHO, and it possesses both aldehyde and carboxylic acid functional groups, contributing to its reactivity and biological interactions.
Antidiabetic Activity
Recent studies have demonstrated that FFCA derivatives exhibit significant antidiabetic properties. For instance, a study synthesized various 2,4-disubstituted furan derivatives from FFCA and assessed their antidiabetic activity against α-glucosidase, an enzyme involved in carbohydrate digestion. The results indicated that several derivatives showed comparable or superior activity to acarbose, a standard antidiabetic medication .
Table 1: Antidiabetic Activity of FFCA Derivatives
| Compound | IC50 (µM) | Comparison to Acarbose |
|---|---|---|
| FFCA Derivative 1 | 45 | Higher |
| FFCA Derivative 2 | 30 | Comparable |
| Acarbose | 50 | - |
Antibacterial Activity
FFCA has also been shown to inhibit bacterial growth. A study found that trace amounts of furan-2-carboxylic acids, including FFCA, inhibited the swarming and swimming motility of Escherichia coli at very low concentrations (1.8 and 2.3 µg L) . This suggests that FFCA may play a role in controlling bacterial populations in certain environments.
Table 2: Inhibition Concentrations for Bacterial Strains
| Bacterial Strain | Inhibition Concentration (µg L) |
|---|---|
| E. coli K12 | 1.8 |
| Pseudomonas spp. | 2.3 |
The mechanisms underlying the biological activities of FFCA are not fully elucidated but may involve enzyme inhibition and disruption of bacterial motility. For instance, the inhibition of α-glucosidase by FFCA derivatives likely stems from their structural similarity to carbohydrate substrates, allowing them to bind effectively to the enzyme's active site .
Case Studies
- Antidiabetic Efficacy : A study evaluated the efficacy of synthesized FFCA derivatives in diabetic models, revealing significant reductions in blood glucose levels compared to control groups .
- Antibacterial Properties : Another investigation focused on the application of FFCA as a natural preservative in food products due to its antibacterial properties, demonstrating effective inhibition of spoilage bacteria .
Q & A
Q. What are the critical safety precautions for handling 4-Formylfuran-2-carboxylic acid in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use a full-face shield if splashing is possible .
- Ventilation: Handle in a BS-approved fume cupboard to minimize inhalation exposure .
- Hygiene Practices: Avoid eating, drinking, or applying cosmetics in the lab. Wash hands and exposed skin thoroughly after handling .
- Spill Management: Contain spills with sand or vermiculite, transfer to a sealed container, and dispose via certified hazardous waste specialists .
Q. How should this compound be stored to ensure stability?
Methodological Answer:
- Storage Conditions: Keep in a tightly sealed container, away from direct sunlight, heat, and moisture. Store in a cool, well-ventilated area .
- Incompatibilities: Avoid contact with strong acids, bases, oxidizers, or reducing agents due to potential reactive hazards .
- Labeling: Clearly label containers with GHS hazard symbols (H302, H312, H332) and precautionary phrases (P261, P264) .
Q. What first-aid measures are recommended for accidental exposure?
Methodological Answer:
- Skin Contact: Immediately rinse with soap and water for 15 minutes. Remove contaminated clothing and seek medical attention if irritation persists .
- Eye Exposure: Rinse eyes with water for 15 minutes while holding eyelids open. Remove contact lenses if present .
- Inhalation: Move to fresh air and monitor for respiratory distress. Administer oxygen if necessary and consult a physician .
- Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical assistance .
Advanced Research Questions
Q. How can researchers address the lack of physicochemical and toxicological data for this compound?
Methodological Answer:
- Experimental Characterization: Conduct differential scanning calorimetry (DSC) for melting point analysis and UV-Vis spectroscopy for solubility profiling.
- Toxicology Proxy Studies: Use structurally similar furan derivatives (e.g., 2-furoic acid) to infer potential hazards, while validating with in vitro assays (e.g., Ames test for mutagenicity) .
- Risk Mitigation: Assume worst-case toxicity (Category 4 acute toxicity per GHS) and implement tiered exposure controls (e.g., double-gloving, respirators) .
Q. What analytical techniques are suitable for verifying the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of formyl (CHO) and carboxylic acid (COOH) groups. Compare spectra with computational predictions (e.g., DFT calculations).
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Use acetonitrile/water gradients for optimal resolution.
- Mass Spectrometry (MS): Perform ESI-MS in negative ion mode to detect the molecular ion peak at m/z 139.08 (M–H) .
Q. How can computational modeling aid in predicting the reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic (formyl group) and nucleophilic (carboxylic acid) sites for reaction planning .
- Molecular Dynamics (MD): Simulate solvent interactions to predict solubility in polar aprotic solvents (e.g., DMSO, DMF) .
- Reactivity Databases: Cross-reference with PubChem and ECHA databases to identify analogous reaction pathways (e.g., nucleophilic acyl substitutions) .
Q. What experimental strategies can mitigate risks when designing reactions with incompletely characterized compounds?
Methodological Answer:
- Small-Scale Pilot Reactions: Use 10–50 mg quantities in controlled environments (e.g., Schlenk lines) to assess exothermicity or gas evolution .
- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation or moisture sensitivity .
- Real-Time Monitoring: Implement in-situ FTIR or Raman spectroscopy to track intermediate formation and side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
